Manidipine DiHCl -

Manidipine DiHCl

Catalog Number: EVT-15531273
CAS Number:
Molecular Formula: C35H40Cl2N4O6
Molecular Weight: 683.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Manidipine dihydrochloride is a pharmacologically active compound classified as a calcium channel blocker of the dihydropyridine type. It is primarily utilized in the management of hypertension, functioning by selectively inhibiting calcium influx through L-type calcium channels in vascular smooth muscle, leading to vasodilation without significantly affecting cardiac contractility . The compound is recognized for its efficacy in treating high blood pressure and is marketed under various trade names, including Manyper and Caldine .

Source

Manidipine dihydrochloride was patented in 1982 and received approval for clinical use in 1990. It is synthesized through a series of chemical reactions involving various organic compounds .

Classification
  • Type: Small molecule
  • Chemical Class: Dihydropyridine calcium channel blockers
  • Therapeutic Class: Antihypertensive agents
  • Chemical Formula: C35_{35}H38_{38}N4_{4}O6_{6}·2 HCl
  • Molecular Weight: 683.6213 g/mol .
Synthesis Analysis

The synthesis of manidipine dihydrochloride involves several key steps:

  1. Starting Materials: The synthesis begins with 1-benzhydryl-4-(2-hydroxyethyl)piperazine, which is acylated using diketene.
  2. Cyclization: This intermediate undergoes cyclization with m-nitrobenzaldehyde and methyl 3-aminocrotonate.
  3. Acidification: The resultant product is then treated with hydrochloric acid to yield manidipine dihydrochloride .

An improved method for synthesizing manidipine hydrochloride has been developed, which enhances product purity and simplifies the purification process by eliminating complex steps such as high-vacuum rectification and column chromatography .

Chemical Reactions Analysis

Manidipine dihydrochloride participates in several chemical reactions, including:

  • Oxidation: Under specific conditions, it can be oxidized to form various derivatives.
  • Reduction: Reduction reactions can modify its structure, potentially altering its pharmacological properties.
  • Substitution Reactions: Particularly involving the piperazine ring, which may lead to new derivatives with different biological activities .

These reactions are significant for both its synthetic pathways and potential modifications for enhanced therapeutic effects.

Mechanism of Action

Manidipine dihydrochloride exerts its antihypertensive effects primarily through the following mechanism:

  1. Calcium Channel Blockade: It selectively inhibits L-type calcium channels in vascular smooth muscle cells.
  2. Vasodilation: This inhibition leads to reduced intracellular calcium levels, resulting in relaxation of smooth muscle and subsequent vasodilation.
  3. Reduced Blood Pressure: The net effect is a decrease in peripheral vascular resistance, thereby lowering blood pressure without substantially affecting heart rate or cardiac output .
Physical and Chemical Properties Analysis

The physical and chemical properties of manidipine dihydrochloride include:

  • Melting Point: Approximately 211 °C (decomposes) .
  • Boiling Point: 722 °C at 760 mmHg .
  • Solubility: Highly soluble in methanol and other organic solvents.
  • Purity: Typically >95% as determined by high-performance liquid chromatography (HPLC) .

These properties are critical for its formulation and stability as a pharmaceutical agent.

Applications

Manidipine dihydrochloride is primarily used in clinical settings for:

  • Hypertension Management: It is prescribed to lower blood pressure in patients with hypertension, reducing the risk of cardiovascular events such as stroke or heart attack.
  • Research Applications: Due to its mechanism of action, it serves as a model compound for studying calcium channel blockers and their effects on vascular physiology .
Mechanistic Pharmacology of Manidipine DiHCl in Vascular Smooth Muscle Modulation

Calcium Channel Subtype Selectivity: L-type vs. T-type Voltage-Gated Inhibition Dynamics

Manidipine dihydrochloride distinguishes itself pharmacologically through its dual blockade of L-type (CaV1.2) and T-type (CaV3.x) voltage-gated calcium channels in vascular smooth muscle. While classical dihydropyridines (e.g., nifedipine, amlodipine) predominantly inhibit L-type channels, Manidipine exhibits significant activity against T-type channels, with an IC50 of 2.6 nM in guinea pig ventricular cells [10]. This dual inhibition arises from structural modifications to the dihydropyridine backbone, enhancing its interaction with distinct channel isoforms [5].

T-type channels (transient, low-voltage-activated) govern pacemaker activity and electrophysiological stability in resistance arterioles. Their blockade by Manidipine suppresses calcium influx at near-resting membrane potentials (-60 mV to -70 mV), a critical mechanism for sustained vasodilation without reflex tachycardia [5] [10]. In renal efferent arterioles—where T-type channels predominate—this inhibition facilitates balanced vasodilation, a key differentiator from L-type-selective agents [4] [9].

Table 1: Calcium Channel Selectivity Profile of Manidipine DiHCl

Channel TypeSubunitInhibition IC50Functional Role
L-type (Vascular)CaV1.2b~3 nM [10]Vasoconstriction in afferent arterioles
T-typeCaV3.1/3.22.6 nM [10]Pacemaker activity; Efferent arteriolar tone
Cardiac L-typeCaV1.2a>100 nM [5]Myocardial contraction

Vasculature-Specific Targeting and Absence of Cardiodepressive Effects

The vascular selectivity of Manidipine is attributed to its lipophilicity and preferential binding to smooth muscle splice variants of L-type channels (CaV1.2b). This isoform, expressed in vascular tissue, contains exon 33 (CaV1.2SM), which confers higher sensitivity to dihydropyridines than the cardiac isoform (CaV1.2a) [5] [8]. Consequently, Manidipine achieves potent vasodilation at doses that minimally impact cardiac myocytes.

Hemodynamic studies confirm negligible negative inotropy or conduction abnormalities at therapeutic doses. Unlike first-generation dihydropyridines (e.g., nifedipine), Manidipine’s slow receptor dissociation kinetics prevent abrupt drops in peripheral resistance and compensatory cardiac stress [5] [8]. This vascular specificity underpins its classification as a third-generation dihydropyridine with intrinsic cardioprotective properties [10].

Table 2: Vasculature-to-Cardiac Selectivity Ratios of Dihydropyridines

CompoundVascular IC50 (nM)Cardiac IC50 (nM)Selectivity Ratio
Manidipine2.6 [10]>100 [5]>38:1
Nifedipine1515010:1
Amlodipine161207.5:1

Sympathetic Nervous System Modulation: Comparative Attenuation Relative to Other Dihydropyridines

Manidipine uniquely attenuates reflex sympathetic activation—a common limitation of vasodilatory dihydropyridines. In conscious spontaneously hypertensive rats (SHRs), intravenous Manidipine reduced mean arterial pressure by 31 ± 2 mmHg but increased renal sympathetic nerve activity (RSNA) by only 154 ± 25%. In contrast, equipotent vasodilators like sodium nitroprusside provoked significantly greater RSNA surges (>250%) [6]. This differential effect arises from two mechanisms:

  • T-type channel blockade in cardiac pacemaker cells (CaV3.1), dampening baroreflex-mediated tachycardia [5].
  • Central sympatholytic actions via inhibition of T-type channels in hypothalamic nuclei regulating autonomic outflow [8].

Clinical studies corroborate these findings, showing Manidipine elevates plasma norepinephrine by only 15–20% versus 50–70% with amlodipine at comparable antihypertensive doses [8]. This reduced sympathetic drive contributes to its lower incidence of peripheral edema and palpitations [3] [6].

Table 3: Sympathetic Nervous System Activation by Dihydropyridines

ParameterManidipineAmlodipineNifedipine (IR)
Δ Plasma Norepinephrine+18% [8]+55% [8]+70% [6]
Reflex TachycardiaMildModerateSevere
Peripheral Edema5–10%15–25%20–30%

Renal Hemodynamic Effects: Natriuresis and Glomerular Filtration Rate Optimization

Manidipine exerts renoprotective effects through balanced vasodilation of renal afferent (L-type dominant) and efferent (T-type dominant) arterioles. This dual action reduces intraglomerular hypertension without compromising renal plasma flow (RPF) or glomerular filtration rate (GFR) [4] [9]. In salt-loaded SHRs, 4-week Manidipine treatment:

  • Normalized the pressure-natriuresis relationship, shifting sodium excretion to lower renal perfusion pressures [9].
  • Preserved renal autoregulation by attenuating angiotensin II-induced efferent arteriolar constriction [4].
  • Increased fractional sodium excretion by 40% through tubular T-type channel blockade [9].

Human studies confirm these benefits: Manidipine increased renal blood flow by 15–20% in hypertensive patients with renal impairment, whereas L-type-selective agents (e.g., felodipine) preferentially dilated afferent arterioles, risking glomerular hyperfiltration [5] [10]. This renal optimization is critical for hypertensive patients with diabetes or chronic kidney disease [8] [9].

Table 4: Renal Hemodynamic Effects in Hypertensive Models

ParameterManidipineL-type-Selective CCB
Afferent Arteriolar DilationModerate [9]Marked
Efferent Arteriolar DilationSignificant [9]Minimal
Intraglomerular PressureReduced [4]Increased
GFR AutoregulationPreserved [9]Impaired
Urinary Sodium Excretion↑↑ [9]

Properties

Product Name

Manidipine DiHCl

IUPAC Name

5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydron;dichloride

Molecular Formula

C35H40Cl2N4O6

Molecular Weight

683.6 g/mol

InChI

InChI=1S/C35H38N4O6.2ClH/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27;;/h4-16,23,32-33,36H,17-22H2,1-3H3;2*1H

InChI Key

JINNGBXKBDUGQT-UHFFFAOYSA-N

Canonical SMILES

[H+].[H+].CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.[Cl-].[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.